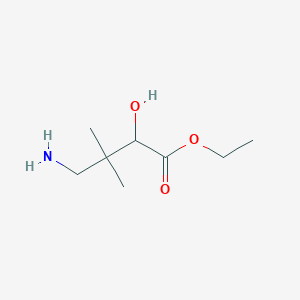![molecular formula C8H9F3N2O B13547804 (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol: is a chiral compound featuring an amino group, a trifluoromethyl-substituted pyridine ring, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, amination, and subsequent functional group transformations to introduce the trifluoromethyl group and the aminoethanol moiety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of advanced materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amino group may form hydrogen bonds, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
- (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol
- (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]butan-1-ol
Uniqueness: Compared to similar compounds, (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol offers a balance of hydrophilicity and hydrophobicity due to the presence of both the aminoethanol moiety and the trifluoromethyl-substituted pyridine ring. This balance can enhance its solubility and bioavailability, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m0/s1 |
Clave InChI |
FAUGOLXHWUALDM-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=NC=C1C(F)(F)F)[C@H](CO)N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)




![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)

![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)



